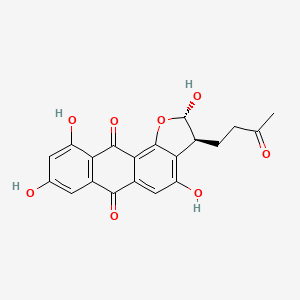![molecular formula C36H26O2S2 B14312269 1,1'-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one] CAS No. 112013-30-6](/img/structure/B14312269.png)
1,1'-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one] is an organic compound with a complex structure characterized by multiple phenyl and phenylsulfanyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one] typically involves multiple steps. One common method includes the reaction of para-substituted benzaldehydes with phenylhydrazine hydrochloride in aqueous dioxane to form phenylhydrazones. These intermediates are then subjected to further reactions to introduce the phenylsulfanyl groups and complete the synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反应分析
Types of Reactions
1,1’-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one] undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl groups yields sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学研究应用
1,1’-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 1,1’-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one] involves its interaction with various molecular targets. The phenylsulfanyl groups can interact with biological molecules, potentially disrupting cellular processes. The compound’s structure allows it to participate in various chemical reactions, influencing its biological activity.
相似化合物的比较
Similar Compounds
- 1,1’-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one]
- 1,1’-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one]
- 1,1’-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one]
Uniqueness
1,1’-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one] is unique due to its multiple phenyl and phenylsulfanyl groups, which confer distinct chemical properties. These groups allow the compound to participate in a wide range of chemical reactions, making it valuable for various applications in scientific research.
属性
CAS 编号 |
112013-30-6 |
|---|---|
分子式 |
C36H26O2S2 |
分子量 |
554.7 g/mol |
IUPAC 名称 |
3-phenyl-1-[4-(3-phenyl-3-phenylsulfanylprop-2-enoyl)phenyl]-3-phenylsulfanylprop-2-en-1-one |
InChI |
InChI=1S/C36H26O2S2/c37-33(25-35(29-13-5-1-6-14-29)39-31-17-9-3-10-18-31)27-21-23-28(24-22-27)34(38)26-36(30-15-7-2-8-16-30)40-32-19-11-4-12-20-32/h1-26H |
InChI 键 |
LECDLDYVYSQOGD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=C(C=C2)C(=O)C=C(C3=CC=CC=C3)SC4=CC=CC=C4)SC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


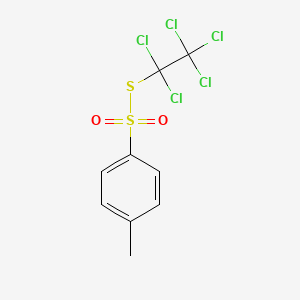
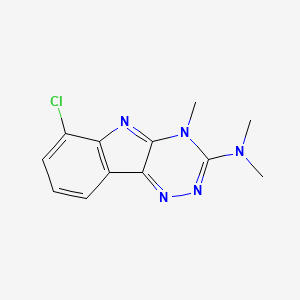
![N-[(2-chloro-5-nitrophenyl)methylidene]methanesulfonamide](/img/structure/B14312199.png)

![4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline](/img/structure/B14312222.png)
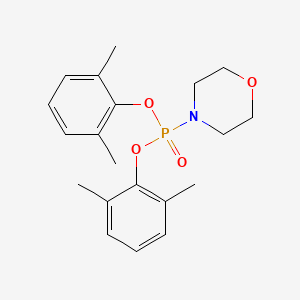
![Benzene, [(1-phenylbutoxy)methyl]-](/img/structure/B14312227.png)

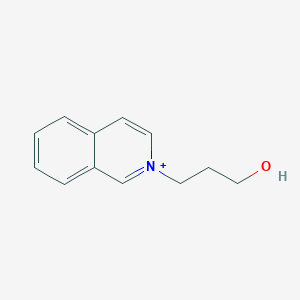
![3-[3-(Piperidin-1-ylmethyl)phenoxy]propanoic acid;hydrochloride](/img/structure/B14312236.png)
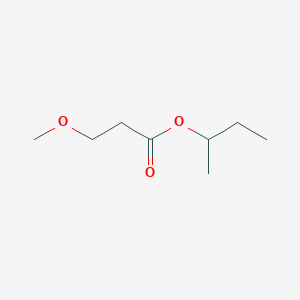
![N-{4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]phenyl}acetamide](/img/structure/B14312247.png)
